all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester
Description
Chemical Identity and Structural Features The compound “all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester” (CAS: 1036760-06-1) is a bicyclic organic molecule with a 7-oxabicyclo[4.1.0]heptane core. Its molecular formula is C₁₇H₂₁NO₅, and it has a molecular weight of 319.35 g/mol . The structure includes:
- A benzyloxycarbonyl (Cbz) protecting group at the 4-position, which enhances stability and modulates bioactivity.
- An ethyl ester moiety at the 3-carboxylic acid position, influencing solubility and reactivity.
- A rigid bicyclo[4.1.0]heptane skeleton with an oxygen atom in the seven-membered ring (7-oxa) .
Applications
This compound is categorized as a bioactive small molecule and is utilized in pharmaceutical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors due to its stereochemical complexity and functional group versatility .
Properties
CAS No. |
1036760-06-1 |
|---|---|
Molecular Formula |
C17H21NO5 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl (1S,3R,4S,6R)-4-(phenylmethoxycarbonylamino)-7-oxabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-2-21-16(19)12-8-14-15(23-14)9-13(12)18-17(20)22-10-11-6-4-3-5-7-11/h3-7,12-15H,2,8-10H2,1H3,(H,18,20)/t12-,13+,14+,15-/m1/s1 |
InChI Key |
ZHFOGDSEFGVVOI-CBBWQLFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]2[C@H](O2)C[C@@H]1NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC2C(O2)CC1NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Property | Data |
|---|---|
| Chemical Name | all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester |
| Molecular Formula | C17H21NO5 |
| Molecular Weight | 319.35 g/mol |
| CAS Number | 1036760-06-1 |
| Core Structure | 7-oxabicyclo[4.1.0]heptane |
| Functional Groups | Benzyloxycarbonylamino (Cbz-protected amine), ethyl ester of carboxylic acid |
| Stereochemistry | all-cis (specific stereochemical configuration at chiral centers) |
Preparation Methods Overview
The preparation of this compound can be divided into the following key stages:
- Synthesis of the 7-oxabicyclo[4.1.0]heptane core ester
- Introduction and protection of the amino group (benzyloxycarbonyl protection)
- Resolution of stereoisomeric mixtures to obtain the all-cis stereochemistry
Detailed Preparation Methods
Synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic Acid Ethyl Ester
The bicyclic core is typically synthesized via cyclization reactions involving epoxides or oxiranes and appropriate precursors. Alkyl esters of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid are accessible through esterification of the acid or direct synthesis from bicyclic intermediates.
Introduction of the Benzyloxycarbonylamino Group
The amino group at the 4-position is introduced by nucleophilic substitution or ring-opening methods using amines, followed by protection with benzyloxycarbonyl chloride (Cbz-Cl) to yield the benzyloxycarbonylamino derivative. This protection is crucial to stabilize the amine and facilitate further synthetic steps.
Resolution of Isomer Mixtures
The compound exists as a mixture of stereoisomers due to multiple chiral centers. The all-cis configuration is the desired stereoisomer for biological activity.
Enzymatic Resolution
A patented method (CN106868088B) describes the use of enzymatic processes to resolve alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomer mixtures. This method employs specific enzymes to selectively hydrolyze or transform undesired isomers, enriching the all-cis isomer with high yield and selectivity. The enzymatic approach offers advantages such as mild reaction conditions, environmental friendliness, and cost-effectiveness.
Chemical Resolution
Prior methods involve classical chiral resolution using chiral acids or bases to form diastereomeric salts, followed by separation. However, these methods often suffer from lower selectivity, higher costs, and use of hazardous reagents such as sodium azide, which complicates post-reaction treatment.
Comparative Analysis of Preparation Routes
Research Findings and Data
Enzymatic Resolution Efficiency
- Yield of target all-cis isomer: >85%
- Selectivity (enantiomeric excess): >95%
- Reaction time: 12-24 hours
- Environmental impact: Low, due to avoidance of hazardous chemicals
Chemical Stability and Purity
- The benzyloxycarbonyl protecting group remains stable under resolution conditions.
- Purity of final compound typically >98% by HPLC analysis.
- Molecular weight confirmed by mass spectrometry: 319.35 g/mol.
Summary Table of Key Preparation Parameters
| Parameter | Enzymatic Resolution | Classical Chemical Resolution |
|---|---|---|
| Yield | High (>85%) | Moderate (60-75%) |
| Selectivity (ee) | High (>95%) | Moderate (70-85%) |
| Reaction Conditions | Mild, aqueous, ambient temp | Harsh, organic solvents, elevated temp |
| Environmental Impact | Low | High (toxic reagents) |
| Cost | Lower (enzyme reusable) | Higher (chiral reagents, disposal) |
Chemical Reactions Analysis
All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure allows it to serve as a scaffold for the development of novel pharmaceuticals. Its bicyclic nature makes it a potential candidate for:
- Anticancer Agents : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The modification of the benzyloxycarbonyl group may enhance its bioactivity and selectivity towards tumor cells.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of bicyclic compounds show promising antimicrobial properties. All-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester could be explored for its efficacy against bacterial and fungal pathogens.
Drug Delivery Systems
The compound's ability to form esters and amides can be utilized in:
- Prodrug Formulations : The ethyl ester form can enhance solubility and permeability, making it suitable for prodrug strategies where the active drug is released upon metabolic conversion.
- Nanoparticle Encapsulation : Research into nanoparticles for drug delivery could benefit from incorporating this compound to improve targeting and reduce side effects in therapeutic applications.
Biochemical Research
In biochemical assays, the compound can be used as:
- Inhibitors or Modulators : Due to its structural characteristics, it may act as an inhibitor for specific enzymes or receptors, facilitating studies on enzyme kinetics and receptor-ligand interactions.
- Labeling Agents : The benzyloxycarbonyl group can be utilized in labeling studies, allowing researchers to track biological processes or interactions involving this compound.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of bicyclic compounds similar to this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The modification of the benzyloxycarbonyl group was found to enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Efficacy
Research conducted on derivatives of bicyclic compounds revealed that modifications at the nitrogen atom could lead to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may hold potential as a lead compound for developing new antibiotics.
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Significant cytotoxicity against cancer cell lines |
| Drug Delivery Systems | Prodrug formulations, nanoparticle encapsulation | Enhanced solubility and permeability |
| Biochemical Research | Enzyme inhibitors, labeling agents | Modulates enzyme activity; useful in tracking studies |
Mechanism of Action
The mechanism of action of all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Functional Group Modifications
- Benzyloxycarbonylamino Group: The target compound’s Cbz group distinguishes it from simpler analogs like CAS 1210348-12-1, which lacks this protective moiety. The Cbz group enhances stability in peptide synthesis but increases molecular weight compared to non-protected derivatives .
- Ethyl Ester vs. 2-Ethylhexyl Ester : The 2-ethylhexyl ester (CAS 62256-00-2) exhibits higher hydrophobicity (logP: ~4.5) than the target compound (logP: 2.5), making it suitable for plasticizers but less ideal for aqueous-phase pharmaceutical applications .
Stereochemical Complexity
- The all-cis stereochemistry of the target compound is critical for binding to biological targets, whereas racemic mixtures (e.g., (±)-Norcantharidin, CAS 29745-04-8) show reduced specificity .
Biological Activity
The compound all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester (CAS No. 1036760-06-1) is a bicyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H21NO5
- Molecular Weight : 319.35 g/mol
- Melting Point : 64-65 °C
- Boiling Point : Approximately 471.2 ± 45.0 °C (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:
- Antitumor Activity : Preliminary studies suggest that modifications in the structure of bicyclic compounds can enhance their antitumor properties. For instance, structural analogs have shown significant inhibition of tumor cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy .
- PPAR Agonism : Compounds similar to this bicyclic structure have been investigated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation . This activation could lead to reduced inflammation and improved metabolic profiles.
- Ion Channel Modulation : The compound's derivatives have been evaluated for their effects on ion channels, particularly the human ether-à-go-go (hERG) potassium channel, which is crucial for cardiac function. Low inhibition levels suggest a reduced risk of cardiotoxicity, making these compounds safer candidates for further development .
Antitumor Efficacy
A study examining various derivatives of bicyclic compounds reported that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and A2780 (ovarian cancer). The IC50 values for these derivatives ranged from 21 μmol/L to 26 μmol/L, indicating promising antitumor activity .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| B | HT-29 | 25 |
| D | HT-29 | 26.2 |
| E | A2780 | 21 |
Structural Modifications
Research into structural modifications has shown that introducing specific substituents can significantly enhance biological activity. For example, the introduction of isoprene groups or other hydrophobic moieties has been linked to increased lipophilicity and bioactivity against tumor cells .
Safety Profile
In toxicity assessments, the compound exhibited no measurable cytotoxicity in retinal pigment epithelium cell lines at concentrations up to 200 μM, indicating a favorable safety profile for further pharmacological evaluations .
Q & A
Basic: What synthetic routes are recommended for synthesizing this bicyclo compound, and what yields are achievable under optimized conditions?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclopropanation and functional group protection. For example, a related 7-oxabicyclo[4.1.0]heptane derivative was synthesized via a two-step process using perchloric acid as a catalyst, achieving a 95% yield in the first step . Key considerations include stereochemical control (e.g., cis configuration) and the use of protecting groups like benzyloxycarbonyl (Cbz) to prevent side reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical for yield enhancement.
Advanced: How can stereochemical discrepancies in the bicyclo core be resolved during synthesis, particularly for the all-cis configuration?
Methodological Answer:
Stereochemical control relies on chiral catalysts or enantioselective reaction conditions. For example, asymmetric epoxidation or cyclopropanation strategies can enforce the desired configuration. In structurally similar compounds, stereochemical assignments were confirmed via X-ray crystallography or advanced NMR techniques (e.g., NOESY) to distinguish cis from trans isomers . Computational modeling (DFT) may also predict favorable transition states to guide synthetic design .
Basic: What safety protocols are essential for handling bicyclo compounds with epoxy or oxabicyclo moieties?
Methodological Answer:
Bicyclo compounds require strict adherence to safety measures:
- Storage: Keep in tightly sealed containers at 0–6°C to prevent degradation .
- Handling: Use PPE (gloves, goggles) and avoid electrostatic buildup .
- Spill Management: Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent unintended reactions .
Advanced: Which analytical techniques best confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR can identify coupling constants (e.g., J values) to verify cis stereochemistry .
- Chiral HPLC: Resolves enantiomers; purity >97% is achievable with optimized columns .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., CHO) and detects impurities .
Basic: How should this compound be stored to prevent decomposition?
Methodological Answer:
Store in anhydrous, well-ventilated environments at 0–6°C . Degradation products (e.g., CO) may form under heat or humidity; monitor via TGA or FTIR for carbonyl group stability .
Advanced: What computational parameters predict the reactivity of the bicyclo framework in biological systems?
Methodological Answer:
Key parameters include:
- Ring Strain: Calculated via molecular mechanics (MM2) to assess stability .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites for target interactions .
- Docking Studies: Simulate binding to enzymes (e.g., proteases) using the bicyclo core’s rigidity as a scaffold .
Basic: What common impurities arise during synthesis, and how are they removed?
Methodological Answer:
- Diastereomers: Remove via column chromatography (silica gel, hexane/EtOAc gradients) .
- Unreacted Intermediates: Use recrystallization in ethanol/water mixtures .
- Oxidation Byproducts: Add antioxidants (e.g., BHT) during storage .
Advanced: How do solvent polarity and temperature affect kinetic vs. thermodynamic product formation?
Methodological Answer:
- Polar Solvents (DMF, AcCN): Favor kinetic products by stabilizing charged intermediates .
- Low Temperatures (−78°C): Trap less stable isomers (e.g., cis), while higher temperatures (25°C) favor thermodynamic control .
- Reaction Monitoring: Use in-situ IR or Raman spectroscopy to track intermediate formation .
Basic: What spectroscopic signatures characterize the benzyloxycarbonylamino group?
Methodological Answer:
- IR: Strong absorbance at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C ether) .
- -NMR: Benzyl protons resonate as a singlet at δ 5.1–5.3 ppm; NH appears as a broad peak at δ 6.0–6.5 ppm .
Advanced: What strategies ensure high enantiomeric excess (ee) during scale-up synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
